What is the chemical structure of tert-Butyl [3,3'-biazetidine]-1-carboxylate
What is the chemical structure of tert-Butyl [3,3'-biazetidine]-1-carboxylate
The Structural and Functional Paradigm of tert-Butyl [3,3'-biazetidine]-1-carboxylate in Modern Drug Discovery
Introduction: The Shift Toward sp³-Rich Architectures
In contemporary medicinal chemistry, the historical over-reliance on flat, sp²-hybridized aromatic rings has frequently been linked to poor clinical translation due to suboptimal physicochemical properties. The introduction of sp³-rich scaffolds represents a critical "escape from flatness." This technical guide provides an in-depth analysis of tert-Butyl [3,3'-biazetidine]-1-carboxylate , a conformationally restricted, bifunctional building block that has become indispensable in the design of Proteolysis Targeting Chimeras (PROTACs) and advanced therapeutics[1].
Chemical Architecture and Physicochemical Profiling
tert-Butyl [3,3'-biazetidine]-1-carboxylate (commonly referred to as 1-Boc-3,3'-biazetidine) consists of two highly strained 4-membered azetidine rings connected at their C3 positions.
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The Biazetidine Core: This framework provides a rigid, linear-like spatial vector. Unlike flexible alkyl chains or highly basic piperazines, the biazetidine scaffold offers a lower pKa, restricted rotational freedom, and improved metabolic stability.
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The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) moiety ensures orthogonal reactivity. By masking one of the secondary amines, it allows for site-specific functionalization (e.g., amide coupling or SNAr reactions) on the exposed nitrogen.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | tert-Butyl [3,3'-biazetidine]-1-carboxylate |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight (Free Base) | 212.29 g/mol |
| CAS Number (Hydrochloride) | 2007910-70-3[2] |
| CAS Number (Hemioxalate) | 2059937-79-8[3] |
| Appearance | White to off-white solid |
| Storage Conditions | Sealed in dry, Room Temperature / 4°C[2] |
Mechanistic Utility in Targeted Protein Degradation (PROTACs)
PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to selectively degrade specific proteins of interest (POIs)[4]. The linker connecting the POI ligand (warhead) and the E3 ligase ligand is not merely a passive tether; its length, flexibility, and composition dictate the thermodynamics of the ternary complex.
Causality of Linker Selection: As an application scientist, I frequently observe that using a rigid biazetidine linker minimizes the entropic penalty incurred during the formation of the POI-PROTAC-E3 ternary complex. Flexible PEG chains must "freeze" into a single conformation upon binding, which costs significant binding energy. The pre-organized geometry of tert-Butyl [3,3'-biazetidine]-1-carboxylate rigidly spaces the two ligands, enhancing cooperative binding and reducing off-target interactions[5].
Fig 1. Mechanistic pathway of PROTAC-mediated protein degradation via a rigid biazetidine linker.
Experimental Methodology: Self-Validating Coupling Protocol
Handling highly polar, low-molecular-weight amines requires precise protocol design. The following workflow outlines the deprotection and subsequent amide coupling of 1-Boc-3,3'-biazetidine, integrating self-validating checkpoints to ensure synthetic integrity.
Step 1: Boc Deprotection
Rationale: Removal of the Boc group exposes the secondary amine for conjugation.
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Dissolve tert-Butyl [3,3'-biazetidine]-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
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Add a 4.0 M solution of HCl in dioxane (10.0 eq) dropwise at 0°C.
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Stir at room temperature for 2 hours.
Causality & Validation: We utilize HCl/dioxane rather than Trifluoroacetic acid (TFA) to avoid the formation of highly hygroscopic TFA salts. Critical Insight: The resulting biazetidine free base is extremely water-soluble and volatile. Do not perform an aqueous basic workup. Instead, evaporate the solvent directly under reduced pressure to isolate the hydrochloride salt. Validate complete deprotection via LC-MS (monitor for the disappearance of the M+H 213 peak and the emergence of the free amine peak).
Step 2: Amide Coupling with Target Warhead
Rationale: Conjugating the rigid linker to the POI ligand.
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In a dry flask, dissolve the carboxylic acid derivative of the POI warhead (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to pre-activate the acid.
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Causality: HATU is selected over traditional EDC/HOBt for its superior efficiency in coupling sterically hindered or deactivated secondary amines like azetidines.
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Add the biazetidine hydrochloride salt (1.1 eq) from Step 1. Stir at room temperature for 4 hours.
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Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the activated ester and the emergence of the product mass confirm successful coupling.
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Purify the intermediate via Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid) to ensure >95% purity before E3 ligand attachment.
Fig 2. Step-by-step experimental workflow for integrating 1-Boc-3,3'-biazetidine into PROTACs.
Conclusion
The strategic incorporation of tert-Butyl [3,3'-biazetidine]-1-carboxylate into drug discovery pipelines exemplifies the modern paradigm of property-based drug design. By leveraging its rigid sp³ architecture, researchers can overcome the pharmacokinetic limitations of traditional flat linkers, driving the next generation of targeted protein degraders and structurally optimized therapeutics.
